molecular formula C8H8F2O B12957044 3-(Difluoromethyl)-2-methylphenol

3-(Difluoromethyl)-2-methylphenol

Cat. No.: B12957044
M. Wt: 158.14 g/mol
InChI Key: PLQFRFTVUXTKHF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methylphenol is an organic compound that features a difluoromethyl group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methylphenol can be achieved through various methods. One common approach involves the difluoromethylation of a suitable precursor. For instance, difluoromethylation can be performed using difluorocarbene reagents under specific conditions . Another method involves the use of difluoroacetic acid as a starting material, which undergoes a series of reactions to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes. . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

3-(Difluoromethyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding to biological targets. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-2-methylphenol include:

Uniqueness

What sets this compound apart from its analogs is the presence of the difluoromethyl group. This group imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and the ability to act as a hydrogen bond donor . These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

3-(difluoromethyl)-2-methylphenol

InChI

InChI=1S/C8H8F2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8,11H,1H3

InChI Key

PLQFRFTVUXTKHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(F)F

Origin of Product

United States

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